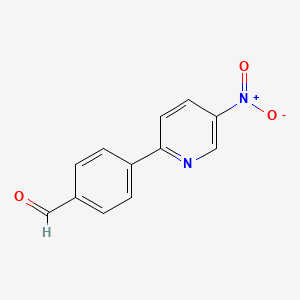

4-(5-Nitropyridin-2-yl)benzaldehyde

概要

説明

Chemical Reactions Analysis

As mentioned earlier, nitropyridines can be synthesized from pyridine N-oxide in a two-step approach involving nitration and reduction . The nitration reaction is a key step and is usually exothermic . The reaction mechanism is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .科学的研究の応用

1. Synthesis and Characterization of Novel Compounds

Research shows the use of various benzaldehyde derivatives, including those similar to 4-(5-Nitropyridin-2-yl)benzaldehyde, in the synthesis of new chemical compounds. For instance, the reaction of benzaldehydes with stabilized sulfur ylides has been studied for the stereoselective synthesis of epoxy-amides, demonstrating the utility of benzaldehyde derivatives in organic synthesis (Fernández, Durante-Lanes, & López-Herrera, 1990).

2. Development of Fluorescent Reagents

4-(2,2′-Bipyridine-5-yl)benzaldehyde, a compound related to 4-(5-Nitropyridin-2-yl)benzaldehyde, has been synthesized as a novel fluorescent reagent for Zn2+ with emission in the near-infrared region. This showcases the potential of such benzaldehyde derivatives in developing new fluorescent reagents for metal ion detection (Lin, Feng, Yuan, & Tan, 2009).

3. Catalysis in Organic Reactions

Benzaldehyde derivatives are also used as catalysts in organic reactions. For instance, the catalysis by basic carbons using substituted benzaldehydes, such as nitrobenzaldehyde, has been explored for the preparation of dihydropyridines, indicating the role of benzaldehyde derivatives in facilitating chemical transformations (Perozo-Rondón et al., 2006).

4. Applications in Metal-Organic Frameworks

Benzaldehyde derivatives are also significant in the synthesis of metal-organic frameworks (MOFs). Research on mixed-ligand benzaldehyde thiosemicarbazone complexes of palladium containing N,O-donor ancillary ligands highlights the utility of such compounds in creating complex structures that can be used in catalysis and other applications (Dutta, Datta, Seth, & Bhattacharya, 2012).

5. Antibacterial and Birefringence Properties

Compounds synthesized using benzaldehyde derivatives, such as chitosan derivatives containing azo-based Schiff bases, have been studied for their thermal, antibacterial, and birefringence properties, indicating potential applications in biomedical and bio-optical devices (Nigam et al., 2016).

特性

IUPAC Name |

4-(5-nitropyridin-2-yl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2O3/c15-8-9-1-3-10(4-2-9)12-6-5-11(7-13-12)14(16)17/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIRZRDALQHIURV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)C2=NC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90377238 | |

| Record name | 4-(5-nitropyridin-2-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90377238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(5-Nitropyridin-2-yl)benzaldehyde | |

CAS RN |

433920-97-9 | |

| Record name | 4-(5-nitropyridin-2-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90377238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Phenyl-7-(trifluoromethyl)[1,3]thiazolo[4,5-b]pyridin-2-amine](/img/structure/B1362036.png)

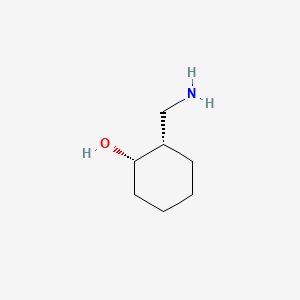

![(3-Aminobicyclo[2.2.1]hept-2-yl)methanol hydrochloride](/img/structure/B1362051.png)